SARS-CoV-2-IN-41

3CLpro inhibition structure-activity relationship covalent inhibitor optimization

Simnotrelvir (SARS-CoV-2-IN-41) is a covalent, orally bioavailable 3CLpro inhibitor engineered from boceprevir with a unique P2-dithiaspiro-proline moiety. Unlike reversible or narrow-spectrum alternatives, it delivers pan-coronavirus coverage (OC43-CoV IC50 5 nM, MERS-CoV IC50 60 nM) with minimal off-target activity against human proteases and kinases. Clinically validated in Phase 2–3 trials with ritonavir boosting (9.6-fold AUC increase), it outperforms standalone inhibitors for CYP3A-mediated PK/PD modeling. Select simnotrelvir for variant screening and universal coronavirus antiviral programs—generics cannot replicate its enthalpy-driven binding, mutant resilience, or clinical benchmark status.

Molecular Formula C22H30F3N5O4S2
Molecular Weight 549.6 g/mol
Cat. No. B15139632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-41
Molecular FormulaC22H30F3N5O4S2
Molecular Weight549.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)N1CC2(CC1C(=O)NC(CC3CCNC3=O)C#N)SCCS2)NC(=O)C(F)(F)F
InChIInChI=1S/C22H30F3N5O4S2/c1-20(2,3)15(29-19(34)22(23,24)25)18(33)30-11-21(35-6-7-36-21)9-14(30)17(32)28-13(10-26)8-12-4-5-27-16(12)31/h12-15H,4-9,11H2,1-3H3,(H,27,31)(H,28,32)(H,29,34)/t12-,13-,14-,15+/m0/s1
InChIKeyLQBRGTAIBBFUJJ-ZQDZILKHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SARS-CoV-2-IN-41 (Simnotrelvir): A Covalent Oral 3CLpro Inhibitor with Preclinical and Clinical Validation


SARS-CoV-2-IN-41 (synonym: simnotrelvir, SIM0417) is a covalent, orally bioavailable inhibitor of the SARS-CoV-2 3C-like protease (3CLpro, also termed main protease, Mpro) developed through structure-based optimization of the HCV protease inhibitor boceprevir [1]. The compound inhibits SARS-CoV-2 3CLpro with an enthalpy-driven thermodynamic binding signature and demonstrates potent antiviral activity in cell-based assays, favorable pharmacokinetic profiles in rats and monkeys, and robust oral efficacy in a mouse model of SARS-CoV-2 Delta infection [1]. Simnotrelvir has been clinically evaluated in combination with ritonavir for the treatment of mild-to-moderate COVID-19 [2].

Why SARS-CoV-2-IN-41 Cannot Be Replaced by In-Class 3CLpro Inhibitors


In-class 3CLpro inhibitors differ substantially in binding kinetics, off-target selectivity, pan-coronavirus coverage, and metabolic stability. SARS-CoV-2-IN-41 (simnotrelvir) is a covalent inhibitor derived from boceprevir with a unique P2-dithiaspiro-proline moiety that confers high selectivity and pan-CoV activity [1]. Unlike reversible inhibitors (e.g., ensitrelvir) or compounds with narrower selectivity profiles, simnotrelvir exhibits potent inhibition against multiple human coronaviruses and 3CLpro mutants found in emerging variants while demonstrating minimal off-target activity against human proteases and kinases [1]. Furthermore, its pharmacokinetic profile necessitates co-administration with ritonavir to achieve therapeutic plasma exposure—a design consideration that differs from standalone inhibitors such as nirmatrelvir [1]. Generic substitution therefore risks loss of the specific activity, selectivity, and clinically validated efficacy profile demonstrated for this exact compound.

SARS-CoV-2-IN-41 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


430-Fold Improvement in Biochemical Potency Over the Parent Compound Boceprevir

SARS-CoV-2-IN-41 (compound 2) was developed from boceprevir via structure-based optimization. In a FRET-based enzymatic assay, SARS-CoV-2-IN-41 inhibited SARS-CoV-2 3CLpro with an IC50 of 20 nM (0.020 µM), whereas boceprevir exhibited an IC50 of 8596 nM (8.596 µM) [1]. This represents a >420-fold improvement in biochemical potency [1].

3CLpro inhibition structure-activity relationship covalent inhibitor optimization

Pan-Coronavirus 3CLpro Inhibition Spectrum: Quantitative Activity Against Six Human CoVs

SARS-CoV-2-IN-41 (simnotrelvir) was tested against 3CLpro enzymes from six human coronaviruses. The IC50 values ranged from 5 nM to 849 nM, demonstrating broad pan-CoV inhibitory activity [1]. In contrast, many in-class inhibitors (e.g., nirmatrelvir) are primarily optimized for SARS-CoV-2 and lack published potency data across the full panel of human CoVs.

pan-CoV antiviral broad-spectrum activity 3CLpro conservation

High Off-Target Selectivity: Minimal Inhibition of Human Proteases and Kinases

SARS-CoV-2-IN-41 (simnotrelvir) was profiled against a panel of human proteases and kinases. The compound showed no significant inhibitory activity against chymotrypsin at 20 µM, cathepsins A/D/E/L at 100 µM, and 413 human kinases at 10 µM [1]. Weak inhibition of cathepsin B was observed (IC50: 7194 nM), yielding a selectivity index of 799 relative to the SARS-CoV-2 3CLpro IC50 [1]. This selectivity profile contrasts with earlier-generation covalent 3CLpro inhibitors (e.g., GC-376) which exhibit greater off-target reactivity.

selectivity profiling safety pharmacology off-target risk

In Vivo Efficacy: Lung Viral Load Reduction and Brain Virus Clearance in SARS-CoV-2 Delta Mouse Model

In a male mouse model of SARS-CoV-2 Delta infection, oral administration of SARS-CoV-2-IN-41 (simnotrelvir) significantly reduced lung viral loads compared to vehicle-treated controls. Moreover, the compound eliminated detectable virus from brain tissue, an effect not consistently observed with all 3CLpro inhibitors [1]. This CNS penetration capability distinguishes simnotrelvir from compounds with limited blood-brain barrier permeability.

in vivo antiviral efficacy mouse model tissue viral load

Clinical Efficacy: Shortened Time to Symptom Resolution and Reduced Viral Load in Phase 2-3 Trial

In a phase 2-3 double-blind, randomized, placebo-controlled trial (N=1208), early administration of SARS-CoV-2-IN-41 (simnotrelvir, 750 mg) plus ritonavir (100 mg) twice daily for 5 days shortened the time to sustained resolution of COVID-19 symptoms by a median of 35.8 hours compared to placebo (180.1 h vs. 216.0 h; P=0.006) [1]. On day 5, the decrease in viral load from baseline was greater in the simnotrelvir group than in the placebo group (mean difference −1.51±0.14 log10 copies/mL; 95% CI −1.79 to −1.24) [1]. This clinical evidence distinguishes simnotrelvir from preclinical-only 3CLpro inhibitors and demonstrates efficacy in a standard-risk patient population.

clinical trial COVID-19 treatment viral load reduction

SARS-CoV-2-IN-41 Recommended Research and Industrial Application Scenarios


Preclinical Antiviral Screening and Mechanism-of-Action Studies

SARS-CoV-2-IN-41 is ideally suited for in vitro and in vivo studies investigating 3CLpro inhibition as an antiviral strategy. Its high biochemical potency (IC50 20 nM) and well-characterized selectivity profile [1] enable robust dose-response analyses in cell-based antiviral assays, including studies of emerging SARS-CoV-2 variants and related coronaviruses. The compound's oral bioavailability in rodents and non-human primates [1] also supports pharmacokinetic/pharmacodynamic (PK/PD) modeling in animal models.

Drug Combination and Boosting Strategy Research

The documented pharmacokinetic interaction between SARS-CoV-2-IN-41 and ritonavir (AUC increased 9.6-fold in monkeys) [1] makes this compound a valuable tool for studying CYP3A-mediated boosting strategies. Researchers can utilize simnotrelvir to investigate the optimization of protease inhibitor exposure through co-administration with pharmacokinetic enhancers, a paradigm established for HIV and HCV therapies and now validated for SARS-CoV-2.

Pan-Coronavirus and Pandemic Preparedness Research

Given its broad-spectrum inhibitory activity against 3CLpro from six human coronaviruses (including SARS-CoV, MERS-CoV, and seasonal CoVs) [1], SARS-CoV-2-IN-41 is a key reagent for research programs aimed at developing universal coronavirus antivirals. Its potency against OC43-CoV (IC50 5 nM) and MERS-CoV (IC50 60 nM) [1] enables comparative studies of 3CLpro structure-activity relationships across the Coronaviridae family.

Clinical Trial Design and Therapeutic Development Benchmarking

The positive phase 2-3 clinical trial results demonstrating shortened symptom duration and reduced viral load [2] establish SARS-CoV-2-IN-41 as a benchmark comparator for new COVID-19 therapeutic candidates. Pharmaceutical developers can use simnotrelvir's clinical efficacy data to power sample size calculations, define non-inferiority margins, or select appropriate endpoints for trials of novel 3CLpro inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for SARS-CoV-2-IN-41

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.